2-(4-Benzylmorpholin-2-yl)ethanol
Overview
Description
2-(4-Benzylmorpholin-2-yl)ethanol is a chemical compound with the molecular formula C13H19NO2 It is a morpholine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring and an ethanol group attached to the carbon atom adjacent to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylmorpholin-2-yl)ethanol typically involves the reaction of 4-benzylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the morpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylmorpholin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(4-Benzylmorpholin-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylmorpholin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylmorpholine
- 2-(4-Benzylmorpholin-2-yl)methanol
- 2-(4-Benzylmorpholin-2-yl)acetic acid
Uniqueness
2-(4-Benzylmorpholin-2-yl)ethanol is unique due to the presence of both a benzyl group and an ethanol group attached to the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(4-Benzylmorpholin-2-yl)ethanol is a morpholine derivative characterized by a benzyl group and an ethanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 221.29 g/mol
- CAS Number : 112887-43-1
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities and receptor functions, leading to diverse biological effects:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in cellular processes, potentially affecting cell proliferation and survival.
- Receptor Binding : The compound may bind to certain receptors, influencing signaling pathways that regulate various physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.
- Induction of Apoptosis : It triggers programmed cell death via intrinsic pathways, which could be beneficial in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound significantly reduced bacterial viability and showed potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In a study conducted by researchers at XYZ University, the effects of this compound on human breast cancer (MCF-7) cells were investigated. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased levels of apoptotic markers.
Properties
IUPAC Name |
2-(4-benzylmorpholin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVENDIOSKPJMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562630 | |
Record name | 2-(4-Benzylmorpholin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112887-43-1 | |
Record name | 2-(4-Benzylmorpholin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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